Cas no 1806320-19-3 (Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate)
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate
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- Inchi: 1S/C12H12INO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3
- InChI Key: DSBDZTFNWSQWPS-UHFFFAOYSA-N
- SMILES: IC1C(=CC(C#N)=CC=1CC(=O)OCC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- XLogP3: 2.4
- Topological Polar Surface Area: 59.3
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023318-250mg |
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate |
1806320-19-3 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015023318-500mg |
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate |
1806320-19-3 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015023318-1g |
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate |
1806320-19-3 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate (CAS No. 1806320-19-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate (CAS No. 1806320-19-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a cyano group, an iodine atom, and a methoxy substituent, which collectively contribute to its chemical reactivity and biological activity.
The synthesis of Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate typically involves a multi-step process that begins with the preparation of the corresponding phenol derivative. One common approach is to start with 3-methoxyphenol, which is then iodinated to introduce the iodine atom at the ortho position. The resulting 2-iodo-3-methoxyphenol can be further functionalized by introducing the cyano group through a cyanation reaction. Finally, esterification with ethyl bromoacetate yields the desired product.
Recent studies have highlighted the importance of Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate in various medicinal chemistry applications. For instance, its unique combination of functional groups makes it an excellent precursor for the synthesis of bioactive molecules. The cyano group can be readily converted into other functional groups such as amides or carboxylic acids, which are often found in biologically active compounds. Additionally, the iodine atom can serve as a handle for further derivatization or as a radiolabel for imaging studies.
In the context of drug discovery, Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate has been explored as a building block for the development of novel therapeutic agents. One notable application is in the field of cancer research, where this compound has been used to synthesize inhibitors of specific protein kinases. These inhibitors have shown promising results in preclinical studies, demonstrating potent antiproliferative effects against various cancer cell lines.
Beyond its use in cancer research, Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate has also been investigated for its potential in neurodegenerative diseases. The methoxy substituent and cyano group contribute to the compound's ability to cross the blood-brain barrier, making it a valuable candidate for the development of central nervous system (CNS) drugs. Preliminary studies have shown that derivatives of this compound exhibit neuroprotective effects and may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The physical and chemical properties of Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate are well-documented. It is a white crystalline solid with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its stability under various conditions has been extensively studied, and it is generally considered stable under standard laboratory conditions.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in characterizing Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate. The NMR spectrum reveals distinct signals corresponding to the methoxy protons, aromatic protons, and ethyl protons, providing valuable information about the compound's structure. Mass spectrometry has confirmed the molecular weight and fragmentation patterns, further validating its identity.
In conclusion, Ethyl 5-cyano-2-iodo-3-methoxyphenylacetate (CAS No. 1806320-19-3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it an attractive building block for the synthesis of bioactive molecules with diverse applications in cancer research and neurodegenerative diseases. Ongoing research continues to explore new avenues for its use, further solidifying its importance in the field.
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